2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid

3α-hydroxysteroid dehydrogenase inhibition anti-inflammatory drug discovery phenoxyacetic acid derivatives

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid (CAS 518007-33-5), molecular formula C₁₇H₁₇NO₄, molecular weight 299.32 g/mol, is a synthetic (aryloxyacetylamino)benzoic acid derivative belonging to a class of compounds studied as enzyme inhibitors, most notably as 3α-hydroxysteroid dehydrogenase (3α-HSD) inhibitors with potential anti-inflammatory applications. It features a 2,6-dimethylphenoxyacetyl moiety linked via an amide bond to the ortho position of benzoic acid, a scaffold shared with hypoxia-inducible factor (HIF)-1 pathway modulators targeting malate dehydrogenase (MDH) isoforms.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B12111091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyQLFQYHOVEGHMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid (CAS 518007-33-5): Structural Identity and Core Pharmacophore for Research Procurement


2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid (CAS 518007-33-5), molecular formula C₁₇H₁₇NO₄, molecular weight 299.32 g/mol, is a synthetic (aryloxyacetylamino)benzoic acid derivative belonging to a class of compounds studied as enzyme inhibitors, most notably as 3α-hydroxysteroid dehydrogenase (3α-HSD) inhibitors with potential anti-inflammatory applications [1]. It features a 2,6-dimethylphenoxyacetyl moiety linked via an amide bond to the ortho position of benzoic acid, a scaffold shared with hypoxia-inducible factor (HIF)-1 pathway modulators targeting malate dehydrogenase (MDH) isoforms [2]. The compound is catalogued under MFCD00406965 and ZINC03151863 in chemical databases [3].

Why 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


Within the (aryloxyacetylamino)benzoic acid chemotype, even minor structural perturbations produce substantial shifts in target engagement and selectivity. The Daidone et al. 1995 study explicitly demonstrated that dual ortho-methyl substitution on the phenoxy ring alters electronic and steric properties governing 3α-HSD inhibitory activity, with the most active congeners outperforming acetylsalicylic acid by approximately 3.5-fold [1]. Positional isomerism of the acetylamino attachment on the benzoic acid ring (2- vs. 3- vs. 4-substitution) generates compounds with divergent enzyme inhibition profiles, as evidenced by the (aryloxyacetylamino)benzoic acid SAR series in which specific substitution patterns conferred selectivity between MDH1 and MDH2 isoforms [2]. Generic interchange without quantitative validation therefore risks both loss of potency and altered target selectivity.

Quantitative Differential Evidence: 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid Versus Structural Analogs


3α-Hydroxysteroid Dehydrogenase Inhibition: 2,6-Dimethylphenoxy Derivative vs. Unsubstituted Phenoxy and Acetylsalicylic Acid

In the Daidone et al. 1995 series, derivatives bearing phenoxyacetyl substituents at the 2-position of benzoic acid were evaluated for 3α-HSD inhibition in vitro using rat liver cytosol. Within this series, the 2,6-dimethylphenoxy substituent introduces steric and electronic effects that differentiate activity from the unsubstituted phenoxy parent. The most active compounds in the series (3l, m, s) achieved approximately 3.5-fold greater inhibitory potency than acetylsalicylic acid (ASA) [1]. Activity rank ordering within the series was explicitly noted to be influenced by electronic and steric parameters of the aryloxy substituent, establishing that the 2,6-dimethyl substitution pattern is not functionally interchangeable with the hydrogen-substituted phenoxy parent [1].

3α-hydroxysteroid dehydrogenase inhibition anti-inflammatory drug discovery phenoxyacetic acid derivatives

Positional Isomer Selectivity: 2-[(Aryloxyacetyl)amino] vs. 3-[(Aryloxyacetyl)amino] Benzoic Acid in MDH Isoform Targeting

The (aryloxyacetylamino)benzoic acid chemotype has been systematically explored as MDH1/MDH2 inhibitors affecting the HIF-1 pathway. The 2017 SAR study demonstrated that the position of the acylamino attachment on the benzoic acid ring (ortho, meta, or para) directly controls selectivity between MDH1 and MDH2. Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate (16c) was identified as the most potent dual MDH1/MDH2 inhibitor with in vivo antitumor efficacy in HCT116 xenografts [1]. The ortho-substituted 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoic acid represents a distinct positional isomer from the meta-substituted lead 16c, implying differentiated MDH isoform selectivity that cannot be assumed without direct comparative testing [1].

malate dehydrogenase inhibition HIF-1 pathway cancer metabolism

Phenoxy Ring Substitution: 2,6-Dimethyl vs. Halogen-Substituted Aryloxy Analogs in Enzyme Inhibition Potency

The Daidone et al. 1995 paper explicitly states that inhibitory activity in this chemotype is governed by both electronic and steric effects of the aryloxy substituent [1]. The 2,6-dimethyl substitution provides electron-donating alkyl groups in both ortho positions, creating a sterically constrained environment around the ether oxygen. This contrasts with halogen-substituted phenoxy analogs (e.g., 2,4-dichlorophenoxy, 4-chlorophenoxy) whose electron-withdrawing character produces distinct electronic profiles. The study's conclusion that the most active compounds (3l, m, s) were approximately 3.5 times more potent than ASA, and that activity varied systematically with substitution, establishes that phenoxy ring substitution is a critical differentiation parameter requiring compound-specific evaluation rather than class-level generalization [1].

structure-activity relationship phenoxy substitution enzyme inhibitor optimization

Validated Application Scenarios for 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid in Scientific and Industrial Research


Anti-Inflammatory Lead Optimization via 3α-Hydroxysteroid Dehydrogenase Inhibition

This compound is directly applicable as a starting scaffold or reference tool in anti-inflammatory drug discovery programs targeting 3α-HSD, based on the validated structure-activity relationship established by Daidone et al. (1995), wherein (aryloxyacetylamino)benzoic acid derivatives demonstrated in vitro 3α-HSD inhibition exceeding that of acetylsalicylic acid by approximately 3.5-fold [1]. The 2,6-dimethylphenoxy substitution pattern provides a defined steric and electronic profile useful for probing the enzyme's oxyanion binding site, as later corroborated by structural studies of 3-phenoxybenzoic acid binding to the AKR1C3 (3α-HSD) active site [2].

Hypoxia-Inducible Factor (HIF-1) Pathway Probe via MDH Isoform Modulation

The (aryloxyacetylamino)benzoic acid scaffold, of which this compound is a specific ortho-substituted member, has been validated as a core pharmacophore for MDH1/MDH2 inhibition with downstream effects on HIF-1α accumulation and mitochondrial respiration [1]. Positional isomerism critically controls MDH isoform selectivity in this series. The 2-substituted benzoic acid configuration of this compound makes it structurally appropriate for exploring ortho-specific interactions with the MDH active site, as part of systematic SAR expansion beyond the published meta-substituted lead compound 16c [1].

Chemical Probe Development for Metabolic Enzyme Target Validation

The dual annotation of this chemotype across two distinct enzyme targets — 3α-HSD (anti-inflammatory) and MDH1/MDH2 (cancer metabolism) — positions 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoic acid as a privileged scaffold for chemical biology probe development. Its carboxylic acid functionality enables facile derivatization (esterification, amidation) for affinity chromatography and pull-down experiments, while the 2,6-dimethylphenoxy group provides a UV-active chromophore for HPLC-based activity assays [1] [2]. Procurement should prioritize this specific substitution pattern when target engagement profiling requires the ortho, ortho-dimethylphenoxy pharmacophore.

Comparative Selectivity Profiling Against Regioisomeric and Substitution Analogs

This compound serves as an essential member of focused compound libraries designed to map selectivity determinants within the (aryloxyacetylamino)benzoic acid family. Parallel procurement of the 3-substituted regioisomer (3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoic acid) and the unsubstituted phenoxy parent (2-[(phenoxyacetyl)amino]benzoic acid) enables head-to-head selectivity profiling against 3α-HSD, MDH1, MDH2, and related oxidoreductase enzymes [1] [2]. Such controlled comparator sets are required for rigorous target engagement studies and for establishing the quantitative SAR relationships that guide medicinal chemistry optimization.

Quote Request

Request a Quote for 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.